molecular formula C19H18N4O2 B2763681 N-(2,5-dimethylphenyl)-11-oxo-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-13-carboxamide CAS No. 1092795-51-1

N-(2,5-dimethylphenyl)-11-oxo-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-13-carboxamide

Cat. No.: B2763681
CAS No.: 1092795-51-1
M. Wt: 334.379
InChI Key: CLZWCGQSQRDJKR-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-11-oxo-1,8,10-triazatricyclo[7.4.0.0²⁷]trideca-2(7),3,5,9-tetraene-13-carboxamide is a complex heterocyclic compound characterized by a tricyclic core containing three nitrogen atoms and a ketone group. The structure comprises a fused 7-membered ring system with bridgehead nitrogen atoms and a carboxamide substituent linked to a 2,5-dimethylphenyl group. Its synthesis likely involves multi-step heterocyclization and functionalization, analogous to methods described for related compounds .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-11-7-8-12(2)14(9-11)20-18(25)16-10-17(24)22-19-21-13-5-3-4-6-15(13)23(16)19/h3-9,16H,10H2,1-2H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZWCGQSQRDJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CC(=O)NC3=NC4=CC=CC=C4N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Core Heterocycles : The target compound’s triazatricyclo system is more structurally complex than the thiazolo-pyrimidine (11a, 11b) or pyrimido-quinazoline (12) cores. This complexity may enhance binding selectivity in biological systems but could also reduce synthetic yields .

Substituents: Unlike the cyano and benzylidene groups in 11a/b, the target compound features a carboxamide-linked 2,5-dimethylphenyl group. This substitution may improve solubility compared to cyano-containing analogs, as carboxamides are more polar .

The absence of cyano groups in the target compound may reduce electrophilicity and metabolic instability.

Spectroscopic Data:

  • IR/NMR: The target compound’s carboxamide would show N–H stretches (~3,400 cm⁻¹) and carbonyl peaks (~1,680 cm⁻¹), distinct from the cyano peaks (~2,220 cm⁻¹) in 11a/b and 12 .
  • Mass Spectrometry : A molecular ion peak near m/z 333 is expected for the target, compared to m/z 386 (11a) and 318 (12) .

Biological Activity

N-(2,5-dimethylphenyl)-11-oxo-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-13-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound's structure is characterized by a triazatricyclo framework with a carboxamide functional group, which is pivotal for its biological interactions. The molecular formula is C21H20N4O2C_{21}H_{20}N_{4}O_{2} and it has a molecular weight of approximately 364.41 g/mol.

PropertyValue
Molecular FormulaC21H20N4O2
Molecular Weight364.41 g/mol
CAS Number1092795-51-1

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has demonstrated activity against various strains of bacteria and fungi, particularly those resistant to conventional treatments.

Case Study: Antimicrobial Efficacy

In vitro tests showed that the compound exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, suggesting that this compound could serve as a lead for developing new antimicrobial therapies .

Table 2: Antimicrobial Activity Results

PathogenMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
MRSA8Vancomycin16
VRE4Linezolid8
Candida auris16Fluconazole32

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that it can induce apoptosis in various cancer cell lines.

Research Findings

In one study involving A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines, treatment with the compound resulted in a significant reduction in cell viability. The compound showed a dose-dependent response with IC50 values lower than those of conventional chemotherapeutic agents like cisplatin .

Table 3: Anticancer Activity Data

Cell LineIC50 (µM)Cisplatin IC50 (µM)
A5491510
Caco-21020

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways related to cell growth and survival. Preliminary studies suggest that it may act on targets involved in DNA replication and repair processes.

Proposed Mechanisms

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Apoptosis Induction : In cancer cells, it appears to trigger apoptosis through mitochondrial pathways.
  • Resistance Modulation : The compound could potentially reverse resistance mechanisms in pathogens.

Q & A

Q. What are the critical steps for synthesizing this compound, and how can purity be ensured during the process?

The synthesis involves multi-step protocols, including cyclization of core tricyclic structures and functionalization of substituents. Key steps include:

  • Cyclization under reflux : Use acetonitrile or DMF with catalysts like iodine and triethylamine to form the tricyclic backbone .
  • Purification : Employ column chromatography (e.g., silica gel) with gradient elution to isolate the product. High-performance liquid chromatography (HPLC) can validate purity (>95%) .
  • Yield optimization : Control reaction temperature (e.g., 0–80°C) and pH to minimize side reactions .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

Structural validation requires:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly for distinguishing imino, oxo, and aromatic groups .
  • High-resolution mass spectrometry (HRMS) : For precise molecular weight determination (e.g., deviation < 2 ppm) .
  • IR spectroscopy : To identify functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers design initial biological activity screenings for this compound?

Prioritize assays aligned with structural analogs:

  • Antimicrobial activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to identify bioactive thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability or impurities. Address this by:

  • Standardizing protocols : Use identical cell lines, solvent controls (e.g., DMSO < 0.1%), and incubation times .
  • Reproducibility checks : Validate results across ≥3 independent labs.
  • Impurity profiling : Analyze byproducts via LC-MS and assess their bioactivity .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for oxidation or nucleophilic attack .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize synthetic modifications .
  • Solvent effects : Use COSMO-RS models to optimize reaction solvents (e.g., acetonitrile vs. THF) .

Q. What methodologies optimize synthetic yield for large-scale academic research?

  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining >90% yield .
  • Flow chemistry : Scale up using continuous reactors with real-time monitoring (e.g., inline IR) to adjust parameters dynamically .
  • Catalyst screening : Test Pd/C, CuI, or organocatalysts to enhance regioselectivity .

Q. How do substituent modifications impact structure-activity relationships (SAR)?

Compare analogs with systematic variations:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃): Increase electrophilicity, enhancing binding to target proteins .
  • Aromatic substituents : Replace 2,5-dimethylphenyl with naphthyl groups to study π-π stacking effects .
  • Steric effects : Introduce bulky groups (e.g., tert-butyl) to assess steric hindrance in enzyme active sites .

Q. What experimental approaches elucidate reaction mechanisms involving this compound?

  • Kinetic isotope effects (KIE) : Replace H with D at reactive sites to identify rate-determining steps .
  • Trapping intermediates : Use quenching agents (e.g., TEMPO) to isolate and characterize transient species .
  • In-situ monitoring : Employ Raman spectroscopy or NMR to track reaction progress in real time .

Key Methodological Considerations

  • Theoretical frameworks : Link hypotheses to existing concepts (e.g., frontier molecular theory for reactivity predictions) .
  • Data triangulation : Combine experimental data with computational and structural analyses to validate conclusions .
  • Ethical reproducibility : Document all parameters (e.g., solvent purity, equipment calibration) in open-access repositories .

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